(2E)-2-(Hydroxyimino)hexanoic acid
Description
(2E)-2-(Hydroxyimino)hexanoic acid is a six-carbon carboxylic acid derivative characterized by a hydroxyimino (-NOH) group at the second carbon in the E (trans) configuration. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol. The presence of both carboxylic acid and oxime functionalities makes it a versatile intermediate in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
21486-55-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2E)-2-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-4-5(7-10)6(8)9/h10H,2-4H2,1H3,(H,8,9)/b7-5+ |
InChI Key |
YNHDBHLHJZFURN-FNORWQNLSA-N |
Isomeric SMILES |
CCCC/C(=N\O)/C(=O)O |
Canonical SMILES |
CCCCC(=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of “(2E)-2-(Hydroxyimino)hexanoic acid” involves several methods. One common approach is the reaction between an appropriate aldehyde and hydroxylamine hydrochloride. The reaction proceeds via an oxime formation, followed by acid-catalyzed hydrolysis to yield the desired compound.
Reaction Conditions:- Aldehyde: Typically an aliphatic aldehyde, such as n-hexanal.
- Hydroxylamine Hydrochloride: Used as the hydroxylamine source.
- Acid Catalyst: Sulfuric acid or hydrochloric acid.
- Solvent: A polar solvent, such as ethanol or water.
Industrial Production Methods: The industrial production of “this compound” may involve large-scale batch reactions or continuous processes. Optimization of reaction conditions, purification, and yield are critical for efficient production.
Chemical Reactions Analysis
Oxime Formation: The initial step involves the reaction between an aldehyde and hydroxylamine to form an oxime.
Hydrolysis: Acid-catalyzed hydrolysis of the oxime yields “(2E)-2-(Hydroxyimino)hexanoic acid.”
- Aldehyde: n-Hexanal or other aliphatic aldehydes.
- Hydroxylamine Hydrochloride: Hydroxylamine source.
- Acid Catalyst: Sulfuric acid or hydrochloric acid.
- Solvent: Ethanol or water.
Major Products: The primary product is “this compound.”
Scientific Research Applications
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Potential applications in drug design due to its unique functional group.
- Research on its bioavailability and pharmacokinetics.
- Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for “(2E)-2-(Hydroxyimino)hexanoic acid” depends on its specific application. its hydroxyimino group may participate in hydrogen bonding, metal coordination, or enzyme interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Hydroxyimino vs. Methoxyimino Derivatives
Compounds such as 490-M18 ((2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid) and 490-M56 ((2E)-(hydroxyimino){2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}acetic acid) share the hydroxyimino group but are based on an acetic acid core with aromatic substituents ().
Methoxyimino analogs, like those synthesized in (e.g., (E)-methyl 2-(2-methylphenyl)-2-methoxyiminoacetate), replace the hydroxyl group with methoxy (-OMe), reducing hydrogen-bonding capacity but increasing stability under acidic conditions .
Chain Length and Isomerism
- (2E)-2-(Hydroxyimino)isohexanoic acid (): A structural isomer with a branched carbon chain, altering solubility and steric effects.
- Hydroxyimino-acetic acid (C₂H₃NO₃, MW 89.05 g/mol) (): A smaller analog lacking the hexanoic acid chain, resulting in higher water solubility but reduced lipophilicity.
Physicochemical Properties
- Solubility: The hexanoic acid chain in this compound reduces water solubility compared to hydroxyimino-acetic acid. Methoxyimino derivatives (e.g., ) show improved organic solvent compatibility due to ester groups.
- Acidity: The carboxylic acid (pKa ~2.5) and hydroxyimino (pKa ~8–10) groups contribute to pH-dependent behavior, enabling chelation with metal ions .
Key Research Findings
Stability: Methoxyimino derivatives exhibit greater thermal stability than hydroxyimino analogs, making them preferable in high-temperature reactions () .
Crystallography : Related oxime-containing compounds (e.g., ) form hydrogen-bonded networks, influencing their solid-state reactivity .
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